molecular formula C38H51N7O9S B12316030 [2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate

[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate

Cat. No.: B12316030
M. Wt: 781.9 g/mol
InChI Key: OGIXHRMZZVHOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UV Cleavable Biotin-PEG2-Azide: is a compound that combines biotin, polyethylene glycol (PEG2), and an azide group. This compound is particularly notable for its ability to be cleaved by ultraviolet (UV) light, making it a valuable tool in various scientific applications. The azide group allows for click chemistry reactions, which are widely used in bioconjugation and molecular labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: UV Cleavable Biotin-PEG2-Azide is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG2, and an azide group. The azide group is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is known for its high efficiency and specificity.

Industrial Production Methods: The industrial production of UV Cleavable Biotin-PEG2-Azide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically greater than 95% .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: UV Cleavable Biotin-PEG2-Azide is used in click chemistry for the efficient and specific labeling of biomolecules. It allows for the conjugation of various molecules, facilitating the study of complex chemical interactions .

Biology: In biological research, this compound is used for the labeling and tracking of proteins, nucleic acids, and other biomolecules. The UV-cleavable property allows for controlled release and activation of biotin, enabling precise temporal control in biological studies .

Medicine: UV Cleavable Biotin-PEG2-Azide is employed in drug delivery systems where controlled release of therapeutic agents is crucial. The compound’s ability to be cleaved by UV light allows for targeted delivery and activation of drugs at specific sites .

Industry: In industrial applications, this compound is used in the development of advanced materials and nanotechnology. Its ability to undergo click chemistry reactions makes it valuable for creating complex molecular architectures .

Properties

Molecular Formula

C38H51N7O9S

Molecular Weight

781.9 g/mol

IUPAC Name

[2-[2-oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate

InChI

InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50)

InChI Key

OGIXHRMZZVHOQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.